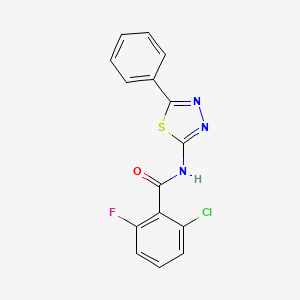
2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiadiazole group, and halogen atoms (chlorine and fluorine) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of electronegative atoms like fluorine and chlorine would create regions of high electron density .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the benzamide group might undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
This compound has been explored for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . By extension, the thiadiazol moiety in the compound could be investigated for its efficacy in viral inhibition, potentially leading to new treatments for viral infections.
Antimicrobial Applications
The structural similarity of this compound to other benzamide derivatives suggests it may possess antimicrobial properties. Research on related structures has demonstrated potent antimicrobial activity, which could be harnessed in developing new antibiotics or disinfectants .
Agricultural Applications
Compounds with similar structures have been used in the synthesis of herbicides and pesticides. The thiadiazol ring, in particular, is a common feature in various agrochemicals due to its bioactivity. This compound could be investigated for its potential use in crop protection and pest management .
Biotechnological Applications
In biotechnology, such compounds can be used as intermediates in the synthesis of more complex molecules. Their potential to interact with biological systems could lead to applications in enzyme inhibition, gene expression regulation, or as markers in diagnostic assays .
Pharmacological Applications
Benzamide derivatives are known for their wide range of pharmacological activities. This compound could be explored for its potential therapeutic applications, such as anti-inflammatory, analgesic, or antipyretic effects. It might also serve as a lead compound in drug discovery programs aimed at developing new medications .
Chemical Synthesis Applications
The compound’s structure makes it a candidate for use in various chemical synthesis processes, such as Suzuki-Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds. It could act as a precursor or intermediate in the synthesis of complex organic molecules .
Wirkmechanismus
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been reported to act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor .
Biochemical Pathways
Similar compounds have been known to influence the pathways involving the cgrp receptor .
Pharmacokinetics
It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
Similar compounds have been known to exhibit herbicidal activities .
Action Environment
It’s worth noting that the hydrolysis of similar compounds, such as boronic pinacol esters, is considerably accelerated at physiological ph .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-10-7-4-8-11(17)12(10)13(21)18-15-20-19-14(22-15)9-5-2-1-3-6-9/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDGEZCLSRGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

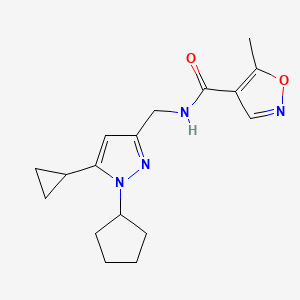
![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)
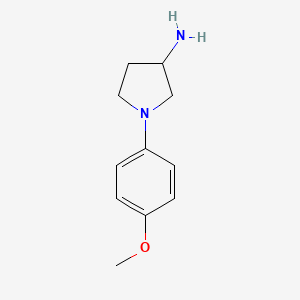
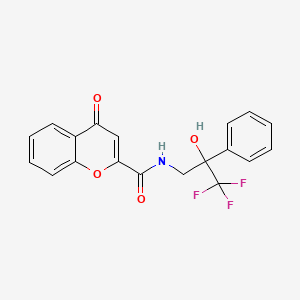
![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)
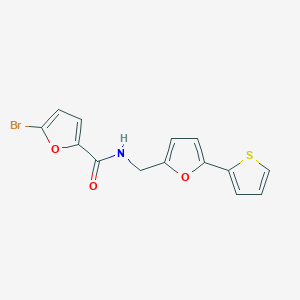
![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)
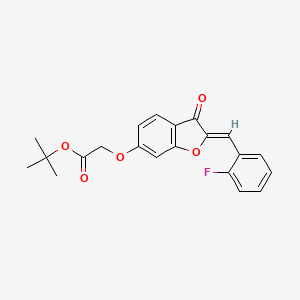
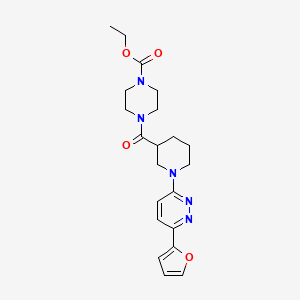
![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)